molecular formula C17H15N3OS2 B2533139 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide CAS No. 393566-08-0

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide

Cat. No.: B2533139
CAS No.: 393566-08-0
M. Wt: 341.45
InChI Key: PYCBHLJVFAFOOE-UHFFFAOYSA-N
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Description

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide typically involves the reaction of 2-amino-5-(benzylsulfanyl)-1,3,4-thiadiazole with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, as it has demonstrated cytotoxic activity against certain cancer cell lines.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis.

    Pathways Involved: By inhibiting key enzymes, the compound can disrupt essential cellular processes, leading to cell death or growth inhibition.

Comparison with Similar Compounds

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide can be compared with other thiadiazole derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-12-7-5-6-10-14(12)15(21)18-16-19-20-17(23-16)22-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCBHLJVFAFOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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